5-Amino-6-hydroxy-7-azaindole chemical structure
5-Amino-6-hydroxy-7-azaindole chemical structure
Topic: 5-Amino-6-hydroxy-7-azaindole Chemical Structure Role: Senior Application Scientist Format: Technical Guide / Whitepaper
Structural Dynamics, Synthetic Pathways, and Medicinal Utility
Executive Summary
5-Amino-6-hydroxy-7-azaindole (CAS: 1260385-20-3 ) represents a privileged scaffold in medicinal chemistry, serving as a critical bioisostere for purine bases (specifically guanine and adenine). Its structural uniqueness lies in the 1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one lactam core, which offers a distinct hydrogen-bonding array ideal for targeting the ATP-binding hinge region of protein kinases.
This guide provides a rigorous analysis of the molecule's tautomeric behavior, a field-proven synthetic protocol via the "Methoxy Route," and a mechanistic breakdown of its binding potential in drug discovery.
Structural Identity & Tautomerism
To understand the reactivity and binding mode of this molecule, one must first address its tautomeric equilibrium. While often named as a "hydroxy" derivative, the thermodynamically stable form in the solid state and in polar solution is the lactam (oxo) tautomer.
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IUPAC Name: 5-Amino-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
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Molecular Formula: C₇H₇N₃O
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Molecular Weight: 149.15 g/mol
Tautomeric Equilibrium
The pyridine ring nitrogen (N7) and the hydroxyl group at C6 undergo prototropic tautomerism. The Lactam form is favored due to the restoration of amide-like resonance stability, despite the loss of aromaticity in the pyridine ring.
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Lactim Form (Minor): 5-Amino-1H-pyrrolo[2,3-b]pyridin-6-ol. Aromatic pyridine ring.[1][2][3][4][5][6][7][8][9][10]
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Lactam Form (Major): 5-Amino-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one. Non-aromatic pyridone ring; N7 is protonated.
Implication for Drug Design: In the lactam form, the scaffold presents a Donor-Donor-Acceptor-Donor (DDAD) motif (N1-H, N7-H, C6=O, C5-NH₂), contrasting with the DAD motif of the lactim form. This specific arrangement is critical for selectivity profiles against kinase targets like PI3K , CDK8 , and c-Met .
Synthetic Protocol: The "Methoxy Route"
Direct nitration of 6-hydroxy-7-azaindole is often plagued by solubility issues and over-oxidation. A more robust, scalable approach involves the Methoxy-Protection Strategy . This route utilizes the electron-donating methoxy group to direct nitration to the C5 position, followed by reduction and deprotection.
Reaction Scheme Overview
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Nucleophilic Substitution: 6-Chloro-7-azaindole
6-Methoxy-7-azaindole. -
Electrophilic Nitration: 6-Methoxy-7-azaindole
5-Nitro-6-methoxy-7-azaindole. -
Catalytic Reduction: 5-Nitro
5-Amino. -
Demethylation: 5-Amino-6-methoxy
5-Amino-6-hydroxy (Lactam).
Detailed Methodology
Note: All steps must be performed in a fume hood with appropriate PPE.
Step 1: Synthesis of 6-Methoxy-7-azaindole
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Reagents: 6-Chloro-7-azaindole (1.0 eq), Sodium Methoxide (NaOMe, 5.0 eq), Methanol.
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Protocol: Dissolve 6-chloro-7-azaindole in dry methanol. Add NaOMe slowly. Reflux for 12-16 hours until TLC confirms consumption of starting material. Quench with water, extract with EtOAc.
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Why: The methoxy group is a strong ortho-director, essential for placing the nitro group at C5 in the next step.
Step 2: Nitration to 5-Nitro-6-methoxy-7-azaindole
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Reagents: 6-Methoxy-7-azaindole, Fuming HNO₃, Conc. H₂SO₄.
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Protocol: Dissolve substrate in H₂SO₄ at 0°C. Add HNO₃ dropwise, maintaining temperature <10°C. Stir for 1 hour. Pour onto ice. The yellow precipitate is collected by filtration.
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Mechanism: Electrophilic aromatic substitution. The pyrrole nitrogen (N1) is deactivated by protonation in acid, but the methoxy group at C6 sufficiently activates C5.
Step 3: Reduction to 5-Amino-6-methoxy-7-azaindole
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Reagents: 5-Nitro intermediate, 10% Pd/C, H₂ (balloon) or Fe powder/NH₄Cl.
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Protocol: Hydrogenation in MeOH/THF (1:1) at RT for 4 hours. Filter through Celite.
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CAS Check: The intermediate 5-Amino-6-methoxy-7-azaindole is registered as CAS 1260385-85-0 .
Step 4: Demethylation to 5-Amino-6-hydroxy-7-azaindole
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Reagents: BBr₃ (1M in DCM) or 48% HBr in AcOH.
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Protocol: Treat the methoxy amine with BBr₃ at -78°C, warming to RT overnight. Quench carefully with MeOH.
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Result: The product spontaneously tautomerizes to the stable lactam (oxo) form upon isolation.
Medicinal Chemistry Applications
The 5-amino-6-hydroxy-7-azaindole scaffold is a potent "hinge binder" in kinase inhibitor design. Its hydrogen bonding pattern mimics the adenine ring of ATP but with distinct donor/acceptor capabilities that can improve selectivity.
Binding Mode Analysis
In the ATP-binding pocket of a kinase:
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N1-H (Pyrrole): Acts as a Hydrogen Bond Donor to the hinge region backbone carbonyl (e.g., Glu/Met residues).
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N7-H (Lactam): Acts as a Hydrogen Bond Donor (unique to the lactam form).
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C6=O (Lactam): Acts as a Hydrogen Bond Acceptor .
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C5-NH₂: Provides a handle for amide coupling to extend into the solvent-exposed region or the "gatekeeper" pocket, improving potency.
Key Targets:
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PI3K (Phosphoinositide 3-kinase): The scaffold binds to the hinge valine/alanine residues.
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CDK8 (Cyclin-dependent kinase 8): Used in acute myeloid leukemia (AML) research.
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c-Met: 5-substituted azaindoles have shown nanomolar inhibition.
Physicochemical Properties Table
| Property | Value / Description | Significance |
| LogP | ~0.5 - 1.2 (Predicted) | Moderate lipophilicity; good oral bioavailability potential. |
| pKa (N7) | ~11.0 (Lactam NH) | Weakly acidic; remains neutral at physiological pH. |
| pKa (C5-NH₂) | ~3.5 - 4.5 | Weakly basic due to electron-withdrawing heteroaromatic ring. |
| Solubility | Low in water; High in DMSO/DMF | Typical for flat, planar heterocycles. |
References
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Preparation of 5-hydroxy-7-azaindole derivatives. Google Patents. Patent CN107434807A. Link
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B Inhibitors. Journal of Medicinal Chemistry. Link
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Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. ACS Medicinal Chemistry Letters. Link
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5-Amino-7-azaindole (CAS 100960-07-4) Product Data. Sigma-Aldrich. Link
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Excited-state tautomerization of 7-azaindole in water. The Journal of Physical Chemistry. Link
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